N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group and linked to a piperidin-4-yl moiety bearing a 5-methylpyrazole ring. This structure combines heterocyclic elements (pyrazole, piperidine, thiophene) with a carboxamide bridge, a design frequently employed in medicinal chemistry to modulate receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-14-13-17(22-21-14)23-10-6-15(7-11-23)20-18(24)19(8-2-3-9-19)16-5-4-12-25-16/h4-5,12-13,15H,2-3,6-11H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISUYGVSCXXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrazole Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Ring : Enhances solubility and bioavailability.
- Thiophene Moiety : Imparts unique electronic properties that may affect biological interactions.
The molecular formula of the compound is , with a molecular weight of 349.4 g/mol. Its synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and piperidine rings followed by the attachment of the thiophene moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various signaling pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as:
- Kinase Inhibition : The compound has shown potential as an inhibitor of host kinases involved in viral infections, particularly in the context of dengue virus (DENV) and chikungunya virus (CHIKV) .
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antiviral activity. For instance, selective inhibitors targeting AAK1 and GAK kinases have been developed to combat DENV infection. These inhibitors have demonstrated significant efficacy in vitro against human primary monocyte-derived dendritic cells (MDDCs), which are crucial for modeling human viral infections .
Case Studies
- Dengue Virus Inhibition : In a study focused on AAK1 and GAK inhibitors, compounds structurally related to this compound were tested for their ability to inhibit DENV replication in MDDCs. The results indicated a strong correlation between kinase inhibition and reduced viral load, highlighting the therapeutic potential of this class of compounds .
- Selectivity and Efficacy : Another research effort aimed at optimizing the structure of pyrazole-based compounds found that modifications to the piperidine ring significantly enhanced selectivity for target kinases while maintaining antiviral efficacy. This suggests that further structural optimization could yield even more potent derivatives .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅OS |
| Molecular Weight | 349.4 g/mol |
| Biological Target | AAK1, GAK kinases |
| Therapeutic Application | Antiviral therapy |
| In Vitro Efficacy | Significant reduction in viral load in MDDCs |
Scientific Research Applications
Pharmacological Applications
The compound exhibits a diverse range of pharmacological activities, which can be categorized as follows:
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including those with piperidine and thiophene moieties, can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of these functional groups enhances the compound's ability to interact with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Its effectiveness has been evaluated through in vitro assays, revealing its potential as a candidate for developing new antimicrobial agents . The presence of the pyrazole ring is believed to contribute to this activity by disrupting microbial cell functions.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Enhances biological activity against cancer and microbes |
| Piperidine Moiety | Increases solubility and bioavailability |
| Thiophene Substitution | Potentially improves selectivity towards biological targets |
Case Studies
Several studies have focused on the synthesis and evaluation of this compound and its analogs:
Synthesis and Characterization
A study published in PubChem details the synthesis of various pyrazole derivatives, including this compound, using established organic synthesis techniques. Characterization was performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm structural integrity and purity .
Biological Evaluation
In vitro studies have shown that compounds similar to this compound exhibit potent activity against Candida albicans and Staphylococcus aureus, indicating their potential use in treating fungal and bacterial infections .
Optimization for Drug Development
Ongoing research aims to modify the chemical structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties.
Clinical Trials
Future studies may focus on transitioning from preclinical evaluations to clinical trials to assess safety and efficacy in humans.
Comparison with Similar Compounds
Key Observations:
- Cyclopentyl Fentanyl : Shares the cyclopentanecarboxamide core but replaces the thiophene and pyrazole with phenyl groups. This structural difference likely alters receptor selectivity, as phenyl groups are common in opioid agonists.
- Compound 74 : Features a cyclopropane carboxamide with a benzodioxole-thiazole system, suggesting divergent binding profiles (e.g., cannabinoid vs. opioid receptors).
- Pyrazole Derivatives : While sharing the pyrazole moiety, these compounds utilize carbothioamide linkages and isoxazole substituents, which may enhance metabolic stability compared to the target compound’s carboxamide-thiophene system.
Pharmacological Profile and Binding Affinity
Limited direct data are available for the target compound, but insights can be inferred from analogs:
- Cyclopentyl Fentanyl : Exhibits high μ-opioid receptor affinity due to its lipophilic phenyl substituents, which enhance blood-brain barrier penetration . The target compound’s thiophene and pyrazole groups may reduce opioid activity but introduce selectivity for other CNS targets.
- Compound 74: The benzo[d][1,3]dioxole group in this analog is associated with cannabinoid receptor modulation, suggesting that electron-rich aromatic systems in the carboxamide scaffold influence target specificity .
Metabolic Stability and Pharmacokinetics
- Thiophene vs. In contrast, cyclopentyl fentanyl’s phenyl groups undergo hydroxylation and glucuronidation, a more predictable metabolic pathway .
- Pyrazole Stability : The 5-methylpyrazole moiety may resist oxidative degradation compared to unsubstituted pyrazoles, as methyl groups often block metabolic hotspots .
Q & A
Q. How can researchers optimize the synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide using statistical experimental design?
Methodological Answer:
- Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Use factorial designs or response surface methodologies to minimize trial-and-error approaches .
- Monitor reactions via Thin-Layer Chromatography (TLC) and confirm purity with High-Performance Liquid Chromatography (HPLC) . Intermediate characterization should include Fourier-Transform Infrared Spectroscopy (FTIR) to track functional groups during multi-step synthesis .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to resolve aromatic protons (thiophene, pyrazole) and aliphatic signals (piperidine, cyclopentane). Key shifts include δ 6.5–7.5 ppm (thiophene protons) and δ 2.0–3.5 ppm (piperidine methyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar intermediates .
Q. How can preliminary biological activity screening be conducted for this compound?
Methodological Answer:
- Perform in vitro assays against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
- For antimicrobial screening, use minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, referencing protocols for structurally similar pyrazole-thiophene hybrids .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Conduct dose-response curve validation under standardized conditions (pH, temperature, cell line passage number). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity .
- Analyze compound stability via accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents) to rule out artifactual results .
Q. What strategies address regioselectivity challenges during the synthesis of heterocyclic moieties (pyrazole, thiophene) in this compound?
Methodological Answer:
Q. How can computational modeling predict target interactions and guide derivative design?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding poses in kinase or protease active sites. Validate with Molecular Dynamics (MD) simulations (GROMACS) to assess stability .
- Use quantitative structure-activity relationship (QSAR) models to prioritize derivatives with improved solubility or affinity, leveraging descriptors like logP and polar surface area .
Q. What methodologies enable the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., -CF3) on the cyclopentane ring to reduce oxidative metabolism. Validate via microsomal stability assays (human/rat liver microsomes) .
- Replace labile bonds (e.g., ester linkages) with bioisosteres (e.g., amides) guided by metabolite identification studies (LC-MS/MS) .
Data Analysis & Validation
Q. How should researchers validate synthetic yields and purity for reproducibility?
Methodological Answer:
- Report yields as isolated yields and confirm purity via HPLC (>95%) with UV detection at λ = 254 nm. Use internal standards (e.g., anthracene) for quantification .
- Cross-validate spectral data with published analogs (e.g., pyrazole-piperidine derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
